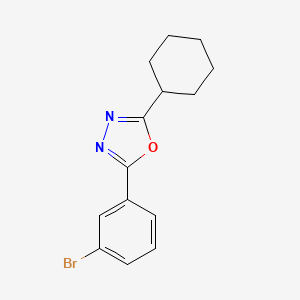

2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALHXJNIVDMMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674321 | |

| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-98-4 | |

| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide presents a comprehensive spectroscopic characterization of a key derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for unambiguous structural verification and purity assessment. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting the rigorous process of chemical characterization in a drug discovery and development setting.

Molecular Structure and Analytical Strategy

The target molecule, this compound, combines an aliphatic cyclohexane ring with a brominated aromatic system through a stable 1,3,4-oxadiazole linker. This unique combination of saturated and unsaturated moieties necessitates a multi-faceted analytical approach for complete characterization.

Our strategy is as follows:

-

NMR Spectroscopy (¹H and ¹³C): To map the proton and carbon framework of the molecule, confirming connectivity and the chemical environment of each atom.

-

IR Spectroscopy: To identify the key functional groups and confirm the presence of the core oxadiazole and aromatic structures.

-

Mass Spectrometry: To determine the molecular weight with isotopic precision and to understand the molecule's fragmentation behavior, which further corroborates the proposed structure.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns, we can assemble the molecular puzzle piece by piece.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.[3]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for chemical shift calibration.[3]

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon atom, simplifying spectral interpretation.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2' (Aromatic) | ~8.15 | t (triplet) | 1H | J ≈ 1.8 Hz |

| H-6' (Aromatic) | ~7.95 | ddd (doublet of doublet of doublets) | 1H | J ≈ 7.8, 1.8, 1.0 Hz |

| H-5' (Aromatic) | ~7.70 | ddd (doublet of doublet of doublets) | 1H | J ≈ 8.0, 2.0, 1.0 Hz |

| H-4' (Aromatic) | ~7.40 | t (triplet) | 1H | J ≈ 8.0 Hz |

| H-1'' (Cyclohexyl α) | ~3.10 | tt (triplet of triplets) | 1H | J ≈ 11.5, 3.5 Hz |

| H-2'', 6'' (Cyclohexyl) | ~2.10-1.80 | m (multiplet) | 4H | - |

| H-3'', 4'', 5'' (Cyclohexyl) | ~1.75-1.25 | m (multiplet) | 6H | - |

Expert Interpretation:

-

Aromatic Region (7.40-8.15 ppm): The four protons on the 3-bromophenyl ring are observed in the characteristic downfield aromatic region.[4] The meta-substitution pattern results in a complex but predictable set of splittings. The proton at the 2' position, being between the bromine and the oxadiazole ring, is expected to be a narrow triplet due to coupling with H-4' and H-6'. The remaining protons (H-4', H-5', H-6') will show more complex doublet and triplet patterns based on their ortho and meta couplings.[5][6][7]

-

Aliphatic Region (1.25-3.10 ppm): The cyclohexyl protons appear as a series of broad, overlapping multiplets, which is typical for saturated ring systems due to complex spin-spin coupling and conformational averaging.[8][9] The most diagnostic signal is the alpha-proton (H-1''), which is directly attached to the carbon bonded to the oxadiazole ring. Its chemical shift is significantly downfield (~3.10 ppm) compared to other cyclohexyl protons because of the deshielding effect of the heteroaromatic ring.[10]

Caption: ¹H NMR assignments for the title compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom appearing as a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (Oxadiazole) | ~169.5 |

| C-2 (Oxadiazole) | ~164.0 |

| C-1', C-2', C-4', C-5', C-6' (Aromatic) | ~135.0 - 125.0 |

| C-3' (Aromatic, C-Br) | ~123.0 |

| C-1'' (Cyclohexyl, α-C) | ~35.0 |

| C-2'', C-3'', C-4'', C-5'', C-6'' (Cyclohexyl) | ~30.0 - 25.0 |

Expert Interpretation:

-

Heteroaromatic Carbons: The two carbons of the 1,3,4-oxadiazole ring are the most downfield signals in the spectrum (~164.0 and 169.5 ppm).[11][12] Their significant deshielding is a direct result of being bonded to highly electronegative nitrogen and oxygen atoms within an aromatic system.[13][14] The carbon (C-5) attached to the electron-donating cyclohexyl group is expected to be slightly more downfield than the carbon (C-2) attached to the phenyl ring.

-

Aromatic Carbons: The six carbons of the phenyl ring appear in the 123-135 ppm range. The carbon directly bonded to the bromine atom (C-3') is readily identifiable due to the characteristic electronic effect of the halogen.[12]

-

Aliphatic Carbons: The cyclohexyl carbons are found in the upfield region (25-35 ppm). The α-carbon (C-1''), deshielded by the adjacent oxadiazole ring, will be the most downfield of this group.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, providing a molecular "fingerprint."

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. ATR is chosen for its simplicity, speed, and minimal sample preparation requirements.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Aromatic (Ar-H) |

| 2930, 2855 | C-H Stretch | Aliphatic (Cyclohexyl) |

| ~1610, 1550 | C=N / C=C Stretch | Oxadiazole & Aromatic Ring |

| ~1475 | C-H Bend | Aliphatic (CH₂) |

| ~1070 | C-O-C Stretch | Oxadiazole Ring |

| Below 700 | C-Br Stretch | Aryl Halide |

Expert Interpretation:

The IR spectrum provides clear, confirmatory evidence for the key structural components:

-

The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations confirms the hybrid nature of the molecule.[16][17]

-

Strong absorptions in the 1500-1610 cm⁻¹ region are characteristic of the conjugated C=N and C=C bonds within the oxadiazole and phenyl rings.[11][18]

-

A distinct band around 1070 cm⁻¹ is indicative of the C-O-C stretching vibration within the five-membered oxadiazole heterocycle.[11][15]

-

The C-Br stretching frequency is expected in the low-wavenumber "fingerprint" region, typically below 700 cm⁻¹, and provides evidence for the bromophenyl moiety.[19]

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is selected as the ionization technique. EI is a robust, high-energy method that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Instrumentation: A sample is introduced into a mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or via a direct insertion probe.

-

Data Acquisition: The instrument scans a mass-to-charge (m/z) range, for instance, from 50 to 500 amu, to detect the parent ion and all resulting fragment ions.

Mass Spectrum Data and Interpretation

Molecular Weight: C₁₄H₁₅BrN₂O = 307.19 g/mol

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z (Mass/Charge) | Ion Identity | Significance |

| 306 / 308 | [C₁₄H₁₅BrN₂O]⁺˙ | Molecular Ion (M⁺˙, M+2) |

| 225 / 227 | [C₈H₅BrN₂O]⁺˙ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 183 / 185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |

| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Expert Interpretation:

-

The Isotopic Signature of Bromine: The most telling feature of the mass spectrum is the molecular ion region. Due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, the spectrum will exhibit two distinct molecular ion peaks at m/z 306 and m/z 308 with an approximate 1:1 intensity ratio.[20][21][22] This is an unambiguous confirmation of the presence of a single bromine atom in the molecule.

-

Dominant Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in a predictable manner. The most likely cleavage events include:

-

Alpha-Cleavage: Loss of the entire cyclohexyl group as a radical (mass = 83) is a highly probable pathway, leading to a stable heterocyclic fragment at m/z 225/227.

-

Formation of Acylium Ions: Cleavage can also lead to the formation of the highly stable bromobenzoyl cation at m/z 183/185.[23] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would produce the bromophenyl cation at m/z 155/157.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromophenol(591-20-8) 1H NMR [m.chemicalbook.com]

- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. savemyexams.com [savemyexams.com]

- 21. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 22. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS Number: 957065-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, identified by the CAS number 957065-98-4, is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] The 1,3,4-oxadiazole ring is a versatile scaffold known to be a bioisostere of amide and ester functionalities, potentially improving the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance based on the broader class of 1,3,4-oxadiazole derivatives.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for this specific molecule, some values are predicted based on Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds.

| Property | Value/Prediction | Source/Method |

| CAS Number | 957065-98-4 | - |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₅BrN₂O | Supplier Data |

| Molecular Weight | 307.19 g/mol | Supplier Data |

| Appearance | Predicted to be a solid at room temperature. | General properties of disubstituted 1,3,4-oxadiazoles. |

| Melting Point | Not experimentally determined. Predicted to be elevated due to the presence of the aryl substituent. | [1] |

| Boiling Point | Not experimentally determined. Predicted to be high due to the molecular weight and aromatic nature. | [1] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like alcohols, DMSO, and DMF. | [1] |

| pKa | Not experimentally determined. The 1,3,4-oxadiazole ring is weakly basic. | General chemical knowledge. |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be high, indicating significant lipophilicity. | QSAR prediction principles. |

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound. The causality behind these experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[4]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected temperature.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

Figure 1: Workflow for melting point determination.

Solubility Determination

Solubility data is crucial for drug development, influencing formulation and bioavailability. The OECD Guideline 105 outlines standard methods for determining water solubility.[6][7][8]

Methodology: Flask Method (for solubilities > 10⁻² g/L)

-

Sample Preparation: A weighted amount of the substance is added to a known volume of water (or other solvent) in a flask.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached. This can take several hours or days.

-

Phase Separation: The saturated solution is separated from any undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Figure 2: Workflow for solubility determination using the flask method.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.[9][10]

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Figure 3: Workflow for LogP determination using the shake-flask method.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different physiological pH values. Potentiometric titration is a highly accurate method for its determination.[11][12][13]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Figure 4: Workflow for pKa determination via potentiometric titration.

Synthesis and Potential Biological Significance

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[1][14][15] This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.

Figure 5: General synthesis pathway for 2,5-disubstituted-1,3,4-oxadiazoles.

Potential Biological Activities

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a remarkable array of biological activities, including:

-

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties.[16][17][18][19] The presence of a halogenated phenyl ring, such as the bromophenyl group in the target compound, has in some cases been associated with enhanced antimicrobial efficacy.

-

Anticancer Activity: The 1,3,4-oxadiazole scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[20][21][22][23] The mechanisms of action can be diverse, including inhibition of enzymes crucial for cancer cell proliferation.

-

Anti-inflammatory and Analgesic Activity: Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory and analgesic properties.[2]

The specific combination of a bromophenyl group and a cyclohexyl moiety in this compound suggests a compound with significant lipophilicity, which could influence its ability to cross biological membranes and interact with intracellular targets. Further biological evaluation of this compound is warranted to elucidate its specific pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound (CAS 957065-98-4). While experimental data for this specific molecule is limited, its structural features and the well-documented properties of the 1,3,4-oxadiazole class of compounds allow for informed predictions and suggest its potential as a subject for further investigation in drug discovery and development. The outlined experimental protocols provide a solid foundation for the empirical determination of its key physicochemical parameters, which are essential for a comprehensive understanding of its behavior and potential applications.

References

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). [Link]

-

Grodner, B., & Gorniak, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

National Institutes of Health. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. (2024, November 8). Current issues in pharmacy and medicine. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

LibreTexts Chemistry. (2021, September 19). experiment (1) determination of melting points. [Link]

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Concise Review on role of QSAR in Drug Design. [Link]

-

MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

ResearchGate. (2025, August 10). (PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Melting point determination. (n.d.). [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResearchGate. (2025, August 5). (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). [Link]

-

World Journal of Pharmaceutical Research. (n.d.). QSAR ANALYSIS OF STRUCTURALLY SIMILAR 1, 3, 4- OXADIAZOLE/THIADIAZOLE AND 1, 2, 4-TRIAZOLE DERIVATIVES OF BIPHENYL-4-YLOXY ACETIC ACID AS ANTIINFLAMMATORY AGENTS. [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Experiment 1 - Melting Points. (n.d.). [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

-

International Journal of Pharmaceutical Sciences. (2024, May 23). Rachel Mathew, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 5, 1265-1274. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). [Link]

-

ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... [Link]

-

PubMed Central. (n.d.). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. [Link]

-

Scymaris. (n.d.). Water Solubility. [Link]

-

ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives. [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijmspr.in [ijmspr.in]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Novel 2,5-Disubstituted-1,3,4-Oxadiazoles

Foreword: The Enduring Potential of the 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding capabilities and broad pharmacological relevance. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of carboxylic acids and esters, enhancing properties like lipophilicity and metabolic stability.[4][5] Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral effects.[2][6][7][8][9][10]

This guide provides a comprehensive, field-proven framework for conducting the crucial first-pass biological evaluation of novel 2,5-disubstituted-1,3,4-oxadiazole candidates. It is designed for drug discovery researchers and scientists, moving beyond simple protocol recitation to explain the underlying rationale of experimental design and to establish a self-validating system for hit identification.

Chapter 1: Synthesis Strategy and Library Generation

The biological activity of 2,5-disubstituted-1,3,4-oxadiazoles is critically influenced by the nature of the substituents at the C2 and C5 positions.[11] Therefore, a robust synthetic strategy is the foundation of a successful screening campaign. A common and effective method involves the oxidative cyclization of N-acylhydrazones or the dehydration of 1,2-diacylhydrazines.[8][12] For instance, a carboxylic acid hydrazide can be reacted with various aromatic acid chlorides to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃).[13][14]

This approach allows for significant chemical diversity by varying the starting hydrazides and acid chlorides, rapidly generating a library of candidate compounds for screening.

Caption: General synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Chapter 2: The Integrated Screening Workflow: A Multi-Pronged Approach

A preliminary screen should be designed to efficiently and cost-effectively identify compounds with significant biological activity across several key therapeutic areas. This parallel screening approach maximizes the data generated from a small initial quantity of each novel compound. The workflow logically progresses from broad primary assays to more focused secondary confirmation.

Caption: Integrated workflow for preliminary biological screening.

Chapter 3: Protocol for In Vitro Antimicrobial Activity Screening

Causality: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[15] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[16][17] This quantitative assay provides a reliable measure of a compound's potency.

Detailed Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL, as recommended by CLSI/EUCAST guidelines.[16][18]

-

-

Compound Preparation:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration well where no visible growth is observed.

-

Optionally, a growth indicator like Resazurin can be added, which changes color in the presence of viable cells, providing a colorimetric endpoint.[16]

-

Data Presentation: Example Antimicrobial Screening Results

| Compound ID | R1-Group | R2-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| OXA-001 | 4-Chlorophenyl | Phenyl | 8 | 32 | >128 |

| OXA-002 | 4-Nitrophenyl | Phenyl | 4 | 16 | 64 |

| OXA-003 | 4-Methoxyphenyl | 2-Furyl | 64 | >128 | 32 |

| Ciprofloxacin | - | - | 1 | 0.5 | N/A |

| Fluconazole | - | - | N/A | N/A | 4 |

Chapter 4: Protocol for In Vitro Anticancer Activity Screening

Causality: The search for novel cytotoxic agents that can selectively target cancer cells is a cornerstone of oncology research.[19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[20] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[19]

Caption: The enzymatic conversion underlying the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed human cancer cells (e.g., HeLa - cervical, MCF-7 - breast) into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the treated cells for a standard period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.[21]

-

-

MTT Addition and Solubilization:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

After incubation, carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of each well on a microplate reader at approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

Data Presentation: Example Anticancer Screening Results

| Compound ID | R1-Group | R2-Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Normal Fibroblast (HFF-1) IC₅₀ (µM) |

| OXA-004 | Phenyl | 4-Fluorophenyl | 12.5 | 25.8 | >100 |

| OXA-005 | 2-Naphthyl | Phenyl | 5.2 | 8.1 | 75.4 |

| OXA-006 | 4-Chlorophenyl | 3-Pyridyl | 45.1 | 68.3 | >100 |

| Doxorubicin | - | - | 0.8 | 0.5 | 2.1 |

Chapter 5: Protocol for In Vitro Antioxidant Activity Screening

Causality: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[15] Antioxidants can neutralize these harmful species. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid chemical test to evaluate the radical scavenging ability of compounds.[22][23] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored hydrazine, causing a decrease in absorbance.[24]

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare serial dilutions of the test compounds in methanol.

-

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well.

-

Add the various concentrations of the test compounds to the wells. Use ascorbic acid as a positive control.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Data Presentation: Example Antioxidant Screening Results

| Compound ID | R1-Group | R2-Group | DPPH Scavenging IC₅₀ (µM) |

| OXA-007 | 4-Hydroxyphenyl | Phenyl | 22.4 |

| OXA-008 | 3,4-Dihydroxyphenyl | Phenyl | 9.8 |

| OXA-009 | 4-Methoxyphenyl | Phenyl | 150.7 |

| Ascorbic Acid | - | - | 15.2 |

Chapter 6: Hit Identification and Path Forward

A "hit" is a compound that meets predefined activity criteria in the primary screens. For instance, a hit could be defined as a compound exhibiting an MIC ≤ 16 µg/mL against a target pathogen, an IC₅₀ ≤ 10 µM against a cancer cell line, or antioxidant activity comparable to a standard.

Hits identified from this preliminary screening pipeline are not finished drugs but are critical starting points. These compounds should be re-synthesized and their identity and purity confirmed. They then advance to secondary assays to confirm their activity, establish dose-response relationships, and assess their selectivity by testing against non-cancerous cell lines.[11] This systematic and rigorous approach ensures that only the most promising candidates are moved forward into the resource-intensive phases of lead optimization and preclinical development.

References

-

Kumar, D., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Wiley Online Library. [Link]

-

Bhosale, M. V., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Editor, B. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. BENTHAM SCIENCE PUBLISHERS. [Link]

-

Alam, M. A., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. [Link]

-

Alam, M. A., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. ResearchGate. [Link]

-

Sghaier, M. B., et al. (2023). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. [Link]

-

Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Nowak, W., & Efenberger-Szmechtyk, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Ginting, S., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using UV-Vis Spectrophotometry. E3S Web of Conferences. [Link]

-

A, A. (2018). In vitro methods of screening of anticancer agents. Slideshare. [Link]

-

Mohite, S. K., & Magdum, C. S. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

-

Al-Jassani, M. J. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]

-

Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Hilaris SRL. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

-

Wever, W. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Simeoni, S., et al. (2004). A model-based approach to the in vitro evaluation of anticancer activity. PubMed. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Quinteros, M. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Ghamooshi, K., et al. (2011). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]

-

de Souza, E. L., et al. (2022). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. ResearchGate. [Link]

-

Rohmah, J. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic extract of zingiber zerumbet (l.) roscoeex sm. rhizome. Journal of Universitas Airlangga. [Link]

-

Gradinaru, L. M., et al. (2021). Synthesis and Characterization of Some 2,5-Substituted 1,3,4-Oxadiazoles Derivatives. Eureka Journals. [Link]

-

Sindhe, M. A., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. [Link]

-

Szałek, E., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. [Link]

-

Collins, S. (2019). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

-

Hoshino, T., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

-

Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. [Link]

-

Patel, K. D., et al. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]

-

Desai, K. R., et al. (2011). Synthesis, characterization and biological screening of some novel heterocycles. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

Sokač, M., et al. (2019). Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors. PubMed. [Link]

Sources

- 1. jusst.org [jusst.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. rroij.com [rroij.com]

- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. science.eurekajournals.com [science.eurekajournals.com]

- 15. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ijcrt.org [ijcrt.org]

- 20. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 24. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to the In Silico ADMET Prediction of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition and development costs.[1][2] In silico computational models provide a rapid and cost-effective methodology for profiling novel chemical entities before their synthesis. This guide presents a comprehensive, in-depth analysis of the predicted ADMET profile for the novel compound 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole . We will delineate the methodologies, rationale, and interpretation of results derived from a consensus of established computational models, providing researchers and drug development professionals with a predictive framework for this molecule's potential as a therapeutic agent.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[3] The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and diverse biological activities.[4][5] The target of our investigation, this compound (Figure 1), combines this heterocyclic core with lipophilic phenyl and cyclohexyl groups, suggesting a potential for biological activity but also posing questions about its drug-like properties.

This document serves as a technical guide to the systematic in silico evaluation of this compound. Our approach is not merely to present data but to elucidate the scientific reasoning behind the selection of predictive models and the interpretation of their outputs. By simulating the compound's journey through the body, we can proactively identify potential liabilities and guide future optimization strategies.

Figure 1: Chemical Structure of this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₅BrN₂O

-

CAS Number: 957065-98-4[6]

The In Silico Prediction Workflow: A Self-Validating System

Our predictive protocol is designed as a multi-faceted, self-validating workflow. We utilize a consensus approach, integrating outputs from several well-regarded predictive platforms (such as SwissADME, pkCSM, and ProTox-II) that employ a variety of algorithms, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and pharmacophore mapping.[7][8][9] This strategy mitigates the risk of reliance on a single algorithm and provides a more robust overall prediction.

The workflow begins with defining the molecular structure and proceeds through a hierarchical evaluation of its physicochemical properties, pharmacokinetics, metabolism, and potential toxicities.

Sources

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. Validating ADME QSAR Models Using Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 957065-98-4|this compound|BLD Pharm [bldpharm.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

This guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, a representative of a class of heterocyclic compounds of significant interest in medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of such molecules at an atomic level is paramount for rational drug design and the optimization of therapeutic efficacy.

The 1,3,4-oxadiazole scaffold is a privileged structure in pharmaceutical chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise arrangement of atoms and the nature of intermolecular interactions within the crystalline state dictate the physicochemical properties of these compounds, such as solubility and stability, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

While a specific crystal structure for this compound is not publicly available, this guide will delineate the complete workflow for its analysis. To provide a tangible and instructive framework, we will leverage the detailed crystal structure of a closely related analogue, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole , as a case study.[4] This analogue shares the key bromophenyl and 1,3,4-oxadiazole moieties, with the bulky, non-polar adamantane group serving as an excellent proxy for the cyclohexyl substituent.

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature.[5] A common and efficient route involves the cyclodehydration of a corresponding N,N'-diacylhydrazine. For the target compound, this would typically involve the reaction of 3-bromobenzohydrazide with cyclohexanecarbonyl chloride to form the diacylhydrazine intermediate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Proposed Synthetic Protocol:

-

Formation of N'-(cyclohexanecarbonyl)-3-bromobenzohydrazide: To a solution of 3-bromobenzohydrazide (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran, an equimolar amount of triethylamine is added. The mixture is cooled in an ice bath, and cyclohexanecarbonyl chloride (1 equivalent) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.

-

Cyclodehydration to form this compound: The crude diacylhydrazine intermediate is then treated with a dehydrating agent. For instance, refluxing in excess phosphorus oxychloride for several hours is a common procedure.

-

Purification: After completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of chloroform and ethanol.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

FT-IR Spectroscopy: To confirm the presence of characteristic functional groups, such as the C=N and C-O-C stretching vibrations of the oxadiazole ring.

-

¹H and ¹³C NMR Spectroscopy: To verify the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the bromophenyl and cyclohexyl moieties.[6][7]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Crystallization of the Target Compound

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6][8] The choice of crystallization method and solvent is critical and often requires empirical screening.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Selection: The purified compound is tested for solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[9]

-

Preparation of a Saturated Solution: A small amount of the compound is dissolved in the chosen solvent (or a solvent mixture) in a clean vial with gentle heating to ensure complete dissolution.

-

Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Growth: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. This process can take several days to weeks.

Case Study: Crystal Structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

The following sections detail the analysis of a closely related compound, providing a practical illustration of the data and interpretation central to this guide.[4]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]

Data Collection

A suitable single crystal of the compound was mounted on a diffractometer. The data for the exemplary compound was collected on a Bruker APEXII CCD diffractometer.[4] Key aspects of this process include:

-

X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.

-

Goniometer: The crystal is rotated to different orientations to collect diffraction data from all lattice planes.

-

Detector: A sensitive detector measures the intensities and positions of the diffracted X-ray beams.

-

Temperature: Data is often collected at low temperatures (e.g., 293 K for the case study) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor. For the case study, the final R-factor was 0.031, indicating a high-quality refinement.[4]

Results and Discussion

Molecular Structure

The analysis of the exemplary compound reveals a molecule composed of a central 1,3,4-oxadiazole ring linked to a 4-bromophenyl group at one carbon and an adamantane group at the other. The benzene ring is nearly coplanar with the oxadiazole ring, with a dihedral angle of 10.44 (8)°.[4] This planarity suggests a degree of electronic conjugation between the two rings.

The bond lengths and angles within the molecule are consistent with standard values for similar structures, confirming the expected geometry.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. In the case of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the crystal packing is dominated by C-H···π and π–π stacking interactions.[4]

-

C-H···π Interactions: These interactions link the molecules in a head-to-tail fashion, forming chains that extend along the c-axis of the unit cell.

-

π–π Stacking Interactions: The chains are further connected by π–π stacking between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.6385 (7) Å.[4] These interactions contribute to the formation of layers parallel to the bc plane.

The following table summarizes the key crystallographic data for the exemplary compound.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉BrN₂O |

| Formula Weight | 359.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

| Volume (ų) | 1531.76 (11) |

| Z | 4 |

| R-factor | 0.031 |

Data sourced from El-Emam, A. A., et al. (2015).[4]

Caption: Intermolecular interactions in the crystal lattice.

Implications for Drug Design

The detailed structural information obtained from crystal structure analysis is invaluable for drug development.

-

Structure-Activity Relationship (SAR): By understanding the precise conformation of the molecule and the nature of its intermolecular interactions, researchers can make informed decisions about structural modifications to enhance biological activity. For example, the planarity between the phenyl and oxadiazole rings could be important for binding to a biological target.

-

Pharmacophore Modeling: The three-dimensional structure provides a template for developing pharmacophore models, which can be used to screen virtual libraries for other potential drug candidates.

-

Polymorphism Screening: The crystallization process can reveal the existence of different crystalline forms (polymorphs) of the same compound. Since different polymorphs can have different solubilities and stabilities, identifying and characterizing them is a critical step in drug development.

Conclusion

The crystal structure analysis of this compound, as exemplified by a closely related analogue, provides a comprehensive understanding of its molecular geometry and supramolecular architecture. This knowledge is fundamental for elucidating structure-activity relationships, guiding lead optimization, and ensuring the development of safe and effective therapeutic agents. The integration of synthesis, crystallization, and single-crystal X-ray diffraction represents a powerful workflow in modern drug discovery.

References

-

El-Emam, A. A., Al-Deeb, O. A., Kadi, A. A., & Al-Omary, F. A. (2015). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1231–o1232. [Link]

-

PubChem. (n.d.). 2-(3-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

- He, D.-H., Zhu, Y.-C., et al. (2011). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles. Chinese Journal of Chemistry, 29(10), 2215-2220.

-

Ghabbour, H. A., Al-Omary, F. A. M., & El-Emam, A. A. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 911-913. [Link]

-

MDPI. (2023). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

-

SpectraBase. (n.d.). 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole. Retrieved from [Link]

-

Ghabbour, H. A., Al-Omary, F. A. M., & El-Emam, A. A. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. [Link]

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]

-

Tzani, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3324. [Link]

-

Rashid, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Saudi Pharmaceutical Journal, 24(4), 455-462. [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

Da Pozzo, E., et al. (2020). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 25(21), 5192. [Link]

-

Compound Cloud. (n.d.). 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-(3-bromophenyl)-1,3,4-oxadiazole (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4" by DAO-HANG HE, YONG-CHUANG ZHU et al. [journals.tubitak.gov.tr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

Quantum Chemical Calculations for 1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is considered a "privileged" structure due to its remarkable versatility and broad spectrum of pharmacological activities.[3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties.[4][5][6] Its favorable physicochemical and pharmacokinetic properties, such as metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in the design of novel therapeutic agents.[5][7] The 1,3,4-oxadiazole moiety can also act as a bioisostere for amide and ester groups, further expanding its utility in medicinal chemistry.[1][5]

Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of 1,3,4-oxadiazole-based drugs. These computational methods provide profound insights into the electronic structure, reactivity, and intermolecular interactions of these molecules, guiding the synthesis of more potent and selective drug candidates. This guide will provide a comprehensive overview of the application of quantum chemical calculations in the study of 1,3,4-oxadiazole derivatives for researchers, scientists, and drug development professionals.

Core Principles of Quantum Chemical Calculations in Drug Design

Quantum mechanics-based calculations offer a detailed understanding of molecular properties at the electronic level.[8] Unlike classical molecular mechanics, these methods explicitly account for the electronic distribution and behavior within a molecule, providing a more accurate description of its properties. In the context of drug design, quantum chemical calculations are instrumental in:

-

Determining Molecular Geometry and Stability: Accurately predicting the three-dimensional structure of a molecule is the first step in understanding its biological activity.

-

Elucidating Electronic Properties: Understanding the distribution of electrons within a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into its reactivity and potential for intermolecular interactions.

-

Predicting Spectroscopic Properties: Theoretical calculations of properties like vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can aid in the characterization and identification of newly synthesized compounds.[9]

-

Investigating Reaction Mechanisms: Quantum chemical methods can be used to model reaction pathways, helping to understand the synthesis of 1,3,4-oxadiazole derivatives.[10]

-

Quantifying Intermolecular Interactions: These calculations are crucial for understanding how a drug molecule interacts with its biological target, a key aspect of molecular docking and rational drug design.[11]

Workflow for Quantum Chemical Analysis of 1,3,4-Oxadiazole Derivatives

A typical workflow for the quantum chemical analysis of a 1,3,4-oxadiazole derivative in a drug discovery context involves several key steps. The following diagram illustrates this process:

Caption: A generalized workflow for the computational analysis of 1,3,4-oxadiazole derivatives.

Detailed Computational Protocols

Geometry Optimization

The first and most crucial step is to determine the most stable 3D conformation of the 1,3,4-oxadiazole derivative. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.

-

Methodology: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization.[9][12] The B3LYP functional combined with a basis set such as 6-311++G(2d,2p) offers a good balance between accuracy and computational cost for organic molecules.[9]

-

Software: Popular quantum chemistry software packages for this purpose include Gaussian, Q-Chem, and Molpro.[9][13]

-

Validation: It is essential to perform a vibrational frequency analysis after optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions.

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to donate electrons.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[14]

These parameters are crucial for understanding the potential interactions of the 1,3,4-oxadiazole derivative with biological targets.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.[11]

-

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms (like the nitrogen and oxygen atoms in the oxadiazole ring). These regions are susceptible to electrophilic attack and can act as hydrogen bond acceptors.

-

Blue Regions: Represent areas of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These regions are prone to nucleophilic attack and can act as hydrogen bond donors.

The MEP surface provides critical insights into how a 1,3,4-oxadiazole derivative might orient itself within the active site of a protein.[11]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the 1,3,4-oxadiazole derivatives.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

These descriptors are valuable for comparing the reactivity of a series of 1,3,4-oxadiazole analogues and for developing Quantitative Structure-Activity Relationships (QSAR).[10]

Application in Drug Discovery

The insights gained from quantum chemical calculations directly inform several stages of the drug discovery process for 1,3,4-oxadiazole derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4][15][16] The accuracy of molecular docking studies can be significantly enhanced by using geometries and partial charges derived from quantum chemical calculations. The MEP maps can also guide the initial placement of the ligand in the active site.

Caption: The role of quantum mechanically optimized structures in molecular docking studies.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success.[17] Quantum chemical descriptors, such as molecular polarizability and dipole moment, can be used as inputs for machine learning models to predict these properties. This allows for the early identification of compounds with potentially unfavorable ADMET profiles, saving time and resources.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for the study of 1,3,4-oxadiazole derivatives in drug discovery. By offering a detailed understanding of their electronic structure, reactivity, and interaction capabilities, these computational methods enable a more rational and efficient design of novel therapeutic agents. As computational resources become more accessible, the integration of quantum chemistry into the drug development pipeline will undoubtedly continue to grow, accelerating the discovery of new and effective medicines based on the promising 1,3,4-oxadiazole scaffold.

References

- Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. PubMed.

- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.

- Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.

- Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents.

- Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences.

- Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals.

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling.

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives.

- Quantum Mechanics Software Tools. OpenEye Scientific.

- Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing).